Quinolin-8-yl 4-nitrobenzoate
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Overview
Description
Quinolin-8-yl 4-nitrobenzoate is an organic compound with the molecular formula C16H10N2O4. It is a derivative of quinoline and benzoic acid, characterized by the presence of a nitro group at the para position of the benzoate moiety and a quinolinyl group at the 8-position.
Preparation Methods
The synthesis of Quinolin-8-yl 4-nitrobenzoate typically involves the esterification of 8-hydroxyquinoline with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform .
Chemical Reactions Analysis
Quinolin-8-yl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The quinolinyl group can participate in nucleophilic substitution reactions, where the nitrogen atom in the quinoline ring acts as a nucleophile.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Quinolin-8-yl 4-nitrobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of Quinolin-8-yl 4-nitrobenzoate involves its interaction with various molecular targets. The quinolinyl group can chelate metal ions, which is crucial for its biological activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Quinolin-8-yl 4-nitrobenzoate can be compared with other similar compounds, such as:
5,7-Dibromo-8-quinolinyl 4-nitrobenzoate: This compound has additional bromine atoms, which can influence its reactivity and biological activity.
8-Hydroxyquinoline derivatives: These compounds share the quinolinyl moiety and exhibit similar chelating properties but differ in their substituents, affecting their specific applications and activities.
The uniqueness of this compound lies in its specific combination of the quinolinyl and nitrobenzoate groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H10N2O4 |
---|---|
Molecular Weight |
294.26g/mol |
IUPAC Name |
quinolin-8-yl 4-nitrobenzoate |
InChI |
InChI=1S/C16H10N2O4/c19-16(12-6-8-13(9-7-12)18(20)21)22-14-5-1-3-11-4-2-10-17-15(11)14/h1-10H |
InChI Key |
SKUDPVZRYOVLEZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2 |
Origin of Product |
United States |
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